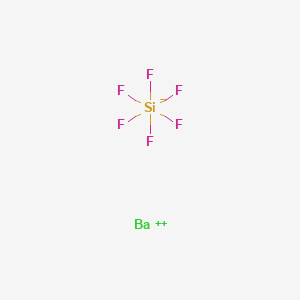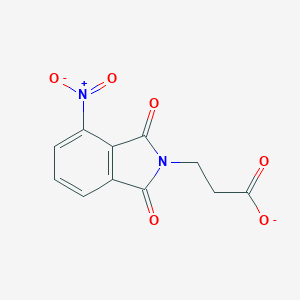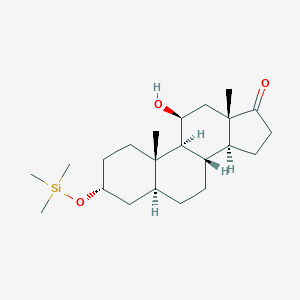
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane
Übersicht
Beschreibung
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic organosilicon compound with the molecular formula C18H36O6Si6. It is characterized by its six silicon atoms, each bonded to a methyl and a vinyl group, forming a hexagonal ring structure. This compound is notable for its unique chemical properties and its applications in various fields, including materials science and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane can be synthesized through the hydrolysis and condensation of organosilicon precursors. A common method involves the use of hexamethylcyclotrisiloxane and vinyltrichlorosilane under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the hydrolysis and subsequent condensation reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. These processes are carried out in specialized reactors designed to handle the volatile and reactive nature of the organosilicon intermediates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated siloxane derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated siloxanes.
Substitution: Various organosilicon derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in various polymerization and cross-linking reactions. These properties make it a versatile building block in the synthesis of complex organosilicon structures .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7,9,11-Hexamethylcyclohexasiloxane: Lacks the vinyl groups, making it less reactive in certain chemical reactions.
Octamethylcyclotetrasiloxane: Smaller ring structure with different physical and chemical properties.
Decamethylcyclopentasiloxane: Intermediate ring size with unique applications in personal care products
Uniqueness: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is unique due to its combination of methyl and vinyl groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization .
Eigenschaften
IUPAC Name |
2,4,6,8,10,12-hexakis(ethenyl)-2,4,6,8,10,12-hexamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6Si6/c1-13-25(7)19-26(8,14-2)21-28(10,16-4)23-30(12,18-6)24-29(11,17-5)22-27(9,15-3)20-25/h13-18H,1-6H2,7-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLPYWQTHJDXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939677 | |
| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18304-82-0 | |
| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18304-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)

